4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4th position, a 3-methyl-1-piperidinyl group at the 6th position, and an amine group at the 2nd position of the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyanuric chloride and 3-methylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The temperature is maintained at a specific range to ensure optimal reaction rates.
Substitution: The substitution of the 6th position with the 3-methyl-1-piperidinyl group is carried out through nucleophilic substitution reactions, typically using 3-methylpiperidine as the nucleophile.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine
- 4-Chloro-6-(2-methyl-1-piperidinyl)pyrimidine
- 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine
Uniqueness
4-Chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-6-(3-methylpiperidin-1-yl)-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c1-6-3-2-4-15(5-6)9-13-7(10)12-8(11)14-9/h6H,2-5H2,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSLPSVVFDJENT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501195817 | |
Record name | 4-Chloro-6-(3-methyl-1-piperidinyl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501195817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-26-0 | |
Record name | 4-Chloro-6-(3-methyl-1-piperidinyl)-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(3-methyl-1-piperidinyl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501195817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.